molecular formula C27H27N3O6S B12211445 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12211445
M. Wt: 521.6 g/mol
InChI Key: ATKUOOXDNQDIJS-UHFFFAOYSA-N
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Description

2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further functionalized with dimethoxyphenyl and sulfanyl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using dimethoxybenzene derivatives and suitable electrophiles.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, typically using thiol reagents.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

  • Anticancer Properties :
    • Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the quinazoline moiety is known to interact with various molecular targets involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics.
    • A study on related compounds showed that modifications in the quinazoline structure could enhance cytotoxicity against cancer cell lines .
  • Antimicrobial Activity :
    • The sulfanyl group in the compound may enhance its ability to penetrate bacterial membranes, thus exhibiting antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects :
    • Some derivatives of quinazoline have been studied for their neuroprotective effects in models of neurodegenerative diseases. This compound may exhibit similar properties, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of quinazoline derivatives, researchers synthesized various compounds and assessed their cytotoxic effects on human cancer cell lines. The results demonstrated that modifications to the substituents significantly influenced the potency of the compounds. Specifically, compounds with methoxy groups showed enhanced activity, indicating that 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide could be a promising candidate for further development .

Case Study 2: Antimicrobial Activity Assessment

A series of quinazoline derivatives were tested against various bacterial strains. The results indicated that compounds with sulfanyl groups exhibited higher antibacterial activity compared to their non-sulfanyl counterparts. This suggests that the compound's structure could be optimized for enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The dimethoxyphenyl groups may enhance binding affinity and specificity, while the sulfanyl group could participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of multiple methoxy groups, a sulfanyl group, and a quinazolinone core makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the class of quinazolinone compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • A quinazolinone core featuring methoxy substitutions.
  • A sulfanyl group which may enhance its biological activity.
  • An acetamide moiety that contributes to its pharmacological profile.

Biological Activity Overview

Recent studies have investigated the biological activities of similar quinazolinone derivatives, suggesting potential applications in various therapeutic areas. The following sections summarize key findings related to antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Quinazolinone derivatives have shown promising antimicrobial properties. For instance:

  • Synthesis and Evaluation : Compounds synthesized from similar structures have demonstrated significant antibacterial activity against a range of pathogens. In particular, derivatives with methoxy substitutions exhibited enhanced potency against Gram-positive and Gram-negative bacteria .
CompoundActivityMIC (µg/mL)
Quinazolinone AAntibacterial15
Quinazolinone BAntifungal10
Target CompoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

  • Mechanism : The presence of methoxy groups is believed to facilitate interactions with inflammatory pathways, thereby reducing inflammation .
CompoundInhibition (%)Reference
Compound X75%
Compound Y80%
Target CompoundTBDTBD

Anticancer Activity

Quinazolinone derivatives have also been explored for their anticancer effects:

  • Cell Line Studies : Research indicates that similar compounds induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic markers .
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest
Target CompoundTBDTBD

Case Studies

  • Case Study on Antimicrobial Activity : A study focused on synthesizing a series of quinazolinones showed that modifications at the 6 and 7 positions significantly enhanced antibacterial activity against resistant strains .
  • Case Study on Anti-inflammatory Effects : Another investigation highlighted the role of methoxy groups in modulating inflammatory responses in vitro, demonstrating a marked decrease in TNF-alpha production in treated macrophages .

Properties

Molecular Formula

C27H27N3O6S

Molecular Weight

521.6 g/mol

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H27N3O6S/c1-16-6-8-17(9-7-16)28-25(31)15-37-27-29-20-14-24(36-5)23(35-4)13-19(20)26(32)30(27)21-12-18(33-2)10-11-22(21)34-3/h6-14H,15H2,1-5H3,(H,28,31)

InChI Key

ATKUOOXDNQDIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C(=O)N2C4=C(C=CC(=C4)OC)OC)OC)OC

Origin of Product

United States

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